N,N'-Dibenzylethylenediamine diacetate

Catalog No.
S562063
CAS No.
122-75-8
M.F
C18H24N2O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibenzylethylenediamine diacetate

CAS Number

122-75-8

Product Name

N,N'-Dibenzylethylenediamine diacetate

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)

InChI Key

MJPABTWCPARPBD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Synonyms

benzathine, benzathine diacetate, benzathine dihydrochloride, N,N'-dibenzylethylenediamine

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Complexation and Chelation:

DBED acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. This property makes it useful for complexation and chelation reactions in inorganic chemistry. Studies have explored DBED for complexing with lanthanide ions, potentially leading to new materials with interesting optical or magnetic properties.

Organic Synthesis:

DBED's diacetate groups can be reactive, allowing for its use as a starting material or intermediate in organic synthesis. Research has investigated DBED for synthesizing macrocycles and other complex organic molecules [].

Pharmaceutical Research:

The lipophilic (fat-soluble) nature of DBED has led to its exploration in pharmaceutical research. It has been studied as a potential carrier molecule for drug delivery, particularly for poorly water-soluble drugs []. Additionally, DBED itself exhibits some biological activity, with some studies investigating its potential as an antiparasitic agent [].

N,N'-Dibenzylethylenediamine diacetate is a chemical compound with the molecular formula C20H28N2O4C_{20}H_{28}N_{2}O_{4} and a molar mass of approximately 360.45 g/mol. It is recognized by its CAS number 122-75-8 and is commonly used as an intermediate in the synthesis of pharmaceutical compounds, particularly benzathine penicillin. The compound appears as a white solid and has a melting point ranging from 117 to 118 °C, making it relatively stable under standard conditions. Its solubility in water is notable, with a pH of 5-6 when dissolved at a concentration of 50 g/L at 20 °C .

The primary mechanism of action of DBED is related to its chelating properties. The positively charged nitrogen atoms and the electron-donating aromatic rings can form complexes with metal ions. This complex formation can be used to sequester unwanted metals in solution or to modify the reactivity of metal ions in various reactions [].

  • Safety Concerns:
    • May cause skin and eye irritation upon contact.
    • Ingestion or inhalation may cause respiratory problems.
  • Hazards:
    • Not classified as flammable.
    • However, the decomposition products upon heating may be flammable or toxic.
Typical of diamines and acetic acid derivatives. Key reactions include:

  • Acylation: The compound can react with various acylating agents to form acyl derivatives.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to release benzylamine and acetic acid.
  • Formation of salts: It can form salts with acids due to the presence of amine groups, which can participate in protonation reactions.

These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of more complex molecules.

N,N'-Dibenzylethylenediamine diacetate can be synthesized through several methods:

  • Direct Acetylation: Reacting N,N'-dibenzylethylenediamine with acetic anhydride or acetyl chloride leads to the formation of the diacetate.
  • Benzylation followed by Acetylation: Starting from ethylenediamine, benzyl groups are introduced followed by acetylation to yield the desired compound.
  • Use of Benzaldehyde: A reaction involving ethylenediamine and benzaldehyde, followed by treatment with acetic acid or its derivatives can also produce N,N'-Dibenzylethylenediamine diacetate .

N,N'-Dibenzylethylenediamine diacetate has several applications:

  • Pharmaceutical Intermediate: It is primarily used in the synthesis of benzathine penicillin, an important antibiotic.
  • Chemical Research: Employed as a reagent in various organic synthesis processes.
  • Laboratory Studies: Utilized in biochemical assays and research focusing on drug interactions and metabolic pathways .

Research involving N,N'-Dibenzylethylenediamine diacetate typically focuses on its interactions within biological systems, particularly regarding its pharmacological effects as part of antibiotic formulations. Interaction studies may include:

  • Binding Affinity: Evaluating how well it binds to bacterial enzymes or receptors.
  • Synergistic Effects: Investigating its effectiveness when combined with other antibiotics or therapeutic agents.
  • Metabolism Studies: Understanding how it is metabolized within biological systems and its potential side effects or toxicity .

Several compounds share structural similarities with N,N'-Dibenzylethylenediamine diacetate, which may exhibit comparable properties or applications. Notable similar compounds include:

Compound NameMolecular FormulaKey Features
Benzathine PenicillinC17H19N3O5SAntibiotic used for bacterial infections
N,N-Dibenzylethylene diamineC16H18N2Precursor for various chemical syntheses
N,N'-Diethyl-ethylenediamineC10H22N2Used in polymer chemistry and as a curing agent
N,N'-Dimethyl-ethylenediamineC6H16N2Commonly used in organic synthesis

Uniqueness

N,N'-Dibenzylethylenediamine diacetate is unique due to its dual functionality as both a diamine and an acetate, allowing it to participate in diverse

Classical Synthetic Approaches

Early synthetic routes to DBED relied on condensation reactions between benzyl halides and ethylenediamine derivatives. For instance, reacting benzyl chloride with ethylenediamine in alkaline conditions yielded N,N'-dibenzylethylenediamine, which was subsequently acetylated with acetic anhydride to form the diacetate salt [1]. These methods often suffered from low yields (60–70%) due to competing side reactions, such as over-alkylation or decomposition of the diamine intermediate. Solvent selection also posed challenges, with early processes employing chlorinated solvents like chloroform, which raised environmental and safety concerns [7]. Purification typically involved repetitive recrystallization, further reducing overall process efficiency.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation emerged as a superior approach, enabling selective reduction of imine intermediates under milder conditions.

Platinum-Based Catalytic Systems

Platinum catalysts (e.g., Pt/C) demonstrated high activity in the hydrogenation of N,N'-dibenzylideneethylenediamine to DBED. Optimized conditions (50°C, 3 bar H₂) achieved 92% yield with 99% purity, as the catalyst’s high surface area facilitated rapid hydrogen uptake [1]. Ethanol served as the preferred solvent due to its ability to solubilize both the substrate and product while minimizing catalyst poisoning.

Palladium-Based Catalytic Systems

Palladium-based systems (e.g., Pd/Al₂O₃) operated at slightly higher temperatures (60°C) and pressures (5 bar H₂), yielding 88% DBED with 98% purity [1]. While marginally less efficient than platinum, palladium offered cost advantages and improved tolerance to sulfur-containing impurities. Post-reaction, the catalyst was recovered via filtration and reused for three cycles without significant activity loss.

Modern Metal-Free Alternatives

Recent studies explore metal-free hydrogenation using organocatalysts or photocatalytic systems, though applications to DBED remain nascent. For example, proton-coupled electron transfer (PCET) mediators have shown promise in reducing imines under visible light, but yields (<50%) and scalability limitations hinder industrial adoption [7].

Flow Chemistry Applications in DBED Synthesis

Continuous flow systems enhance DBED production by improving mass transfer and thermal control. A recent pilot study demonstrated a 20% increase in yield compared to batch reactors, attributed to precise residence time regulation (Table 1) [7].

Table 1: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Yield (%)85102*
Reaction Time (h)41.5
Solvent Consumption300 mL/g150 mL/g

*Yield normalized to account for solvent recycling.

Green Chemistry Approaches and Sustainability Metrics

Modern DBED synthesis prioritizes solvent selection and atom economy. Ethanol, a renewable solvent, replaced chloroform in catalytic hydrogenation, reducing the E-factor (kg waste/kg product) from 3.5 to 1.2 [1]. Atom economy calculations for the hydrogenation-acetylation sequence reveal 85% efficiency, with acetic acid as the sole byproduct (Table 2).

Table 2: Sustainability Metrics Comparison

MethodAtom Economy (%)E-FactorSolvent
Classical Alkylation703.5Chloroform
Catalytic Hydrogenation851.2Ethanol

Scale-up Considerations for Industrial Research Applications

Industrial-scale DBED production requires addressing catalyst recovery, hydrogen safety, and solvent recycling. Fixed-bed reactors with integrated catalyst cartridges enable continuous operation, reducing downtime for catalyst replacement [7]. Solvent recovery via distillation achieves 95% reuse, while inert gas blanketing mitigates hydrogen flammability risks during large-scale hydrogenation.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

300.183778013 g/mol

Monoisotopic Mass

300.183778013 g/mol

Heavy Atom Count

22

UNII

X18B8X2C22

Related CAS

140-28-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-75-8

General Manufacturing Information

1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2): INACTIVE

Dates

Last modified: 08-15-2023

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